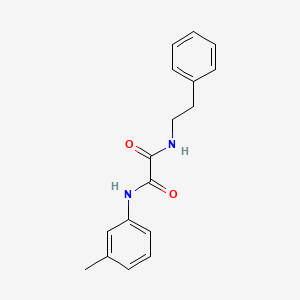
N-(3-methylphenyl)-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-N'-(2-phenylethyl)ethanediamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound that was developed in Russia in the 1990s. It is a member of the racetam family of nootropics and is believed to enhance cognitive function, memory, and learning ability.
作用機序
The exact mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter involved in learning and memory processes. Noopept may also increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of glutamate receptors in the brain, which may enhance synaptic plasticity and improve memory and learning ability. It may also increase the production of acetylcholine, a neurotransmitter that is important for cognitive function.
実験室実験の利点と制限
One advantage of using Noopept in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been extensively studied for its cognitive-enhancing effects, making it a useful tool for investigating the neural mechanisms underlying learning and memory processes. One limitation of using Noopept in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of studies.
将来の方向性
There are a number of future directions for research on Noopept. One area of interest is the potential use of Noopept for the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new nootropic compounds based on the structure of Noopept, which may have even greater cognitive-enhancing effects. Finally, further research is needed to fully understand the mechanism of action of Noopept and its effects on the brain.
合成法
The synthesis of Noopept involves the reaction of N-(3-methylphenyl)-N'-(2-phenylethyl)ethanediamideyl-L-prolylglycine ethyl ester with 3-methylbenzaldehyde in the presence of a catalyst. The resulting product is then purified and crystallized to obtain Noopept in its final form.
科学的研究の応用
Noopept has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning ability in animal models and human clinical trials. In addition, it has been investigated for its potential to treat cognitive disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N'-(3-methylphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-5-9-15(12-13)19-17(21)16(20)18-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGGJSKXENJUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5086974.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-fluorobenzoate](/img/structure/B5086981.png)
![ethyl 4-({2-[4-(methoxycarbonyl)phenyl]-5-methyl-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5086982.png)
![5-chloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5086984.png)
![2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5086997.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5087007.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanol hydrochloride](/img/structure/B5087015.png)
![1-{[1-({6-[(2-cyclopentylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5087018.png)
![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087024.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-fluorophenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5087031.png)
![methyl 4-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5087056.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5087058.png)

